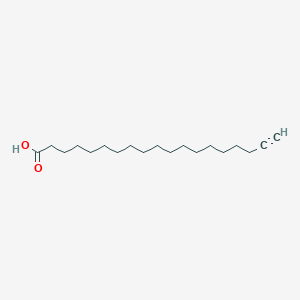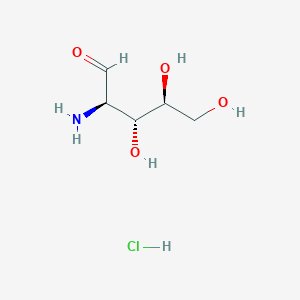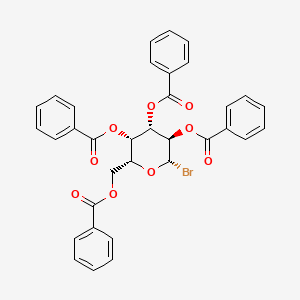
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple benzoyloxy groups and a bromine atom attached to a tetrahydro-2H-pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, including the protection of hydroxyl groups, bromination, and esterification. The starting material is often a tetrahydro-2H-pyran derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The benzoyloxy groups are introduced through esterification reactions using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of genes and proteins involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Similar structure but with a chlorine atom instead of bromine.
(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-iodotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C34H27BrO9 |
|---|---|
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27+,28+,29-,30-/m1/s1 |
Clé InChI |
WISFGQOOKBVKPD-HBMYTODVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


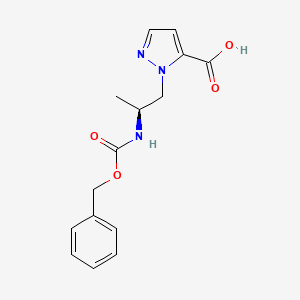
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
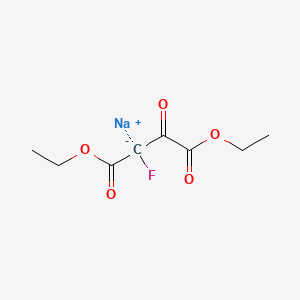
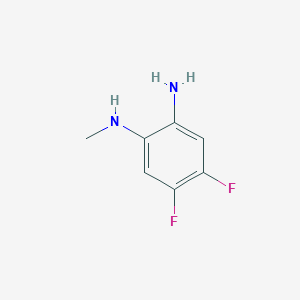
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
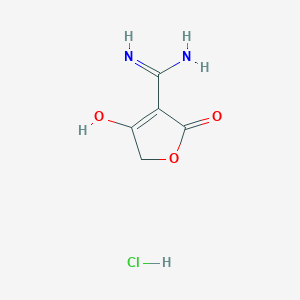
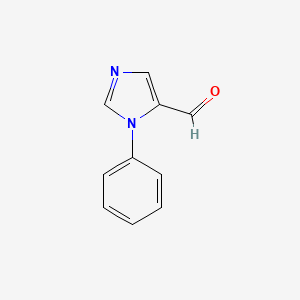
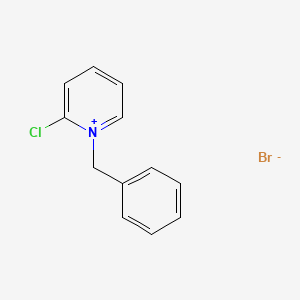
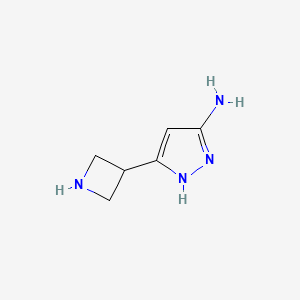

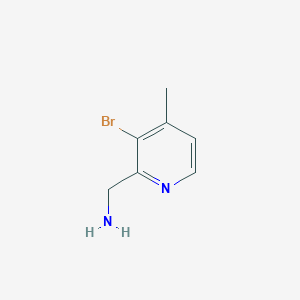
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
